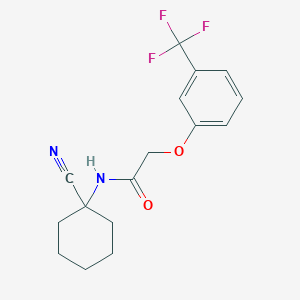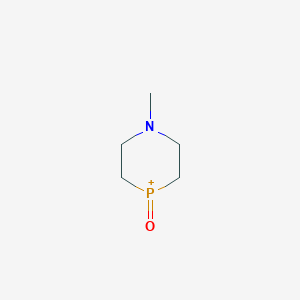
1-Methyl-1,4-azaphosphinane 4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,4-azaphosphinane 4-oxide is a chemical compound with the molecular formula C5H12NOP and a molecular weight of 133.13 g/mol It is known for its unique structure, which includes a phosphorus atom bonded to a nitrogen atom within a six-membered ring
Méthodes De Préparation
The synthesis of 1-Methyl-1,4-azaphosphinane 4-oxide can be achieved through several routes. One common method involves the condensation of methyl hypophosphite with 2,2,4-trimethyl-1,3-oxazolidine, followed by purification and arylation through a palladium-catalyzed reaction . Industrial production methods may vary, but they typically involve similar steps with optimization for large-scale synthesis.
Analyse Des Réactions Chimiques
1-Methyl-1,4-azaphosphinane 4-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides, while reduction can yield phosphines .
Applications De Recherche Scientifique
1-Methyl-1,4-azaphosphinane 4-oxide has several scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a reagent in organic synthesis. . Additionally, it is used in the study of phosphorus-containing compounds and their biological activities.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,4-azaphosphinane 4-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming complexes that inhibit enzyme activity. This inhibition can affect various biological pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Methyl-1,4-azaphosphinane 4-oxide can be compared to other similar compounds, such as 1,4-azaphosphorine and its derivatives. These compounds share a similar phosphorus-nitrogen ring structure but differ in their substituents and reactivity. The uniqueness of this compound lies in its specific methyl substitution, which can influence its chemical properties and applications .
Similar compounds include:
- 1,4-Azaphosphorine
- 1,4-Azaphosphinan-4-one
- 1,4-Azaphosphorine, hexahydro-4-methyl-, 4-oxide
Propriétés
Formule moléculaire |
C5H11NOP+ |
|---|---|
Poids moléculaire |
132.12 g/mol |
Nom IUPAC |
1-methyl-1,4-azaphosphinan-4-ium 4-oxide |
InChI |
InChI=1S/C5H11NOP/c1-6-2-4-8(7)5-3-6/h2-5H2,1H3/q+1 |
Clé InChI |
YZQCZPXNYFVYBH-UHFFFAOYSA-N |
SMILES canonique |
CN1CC[P+](=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(3,5-ditert-butyl-4-methoxyphenyl)-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene](/img/structure/B15279978.png)
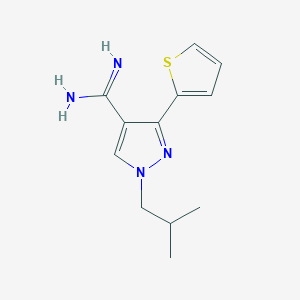
![1-(3-(Hydroxymethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B15279993.png)
![5-fluoro-14-methoxy-9,12-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaene-8,17-dione](/img/structure/B15279994.png)

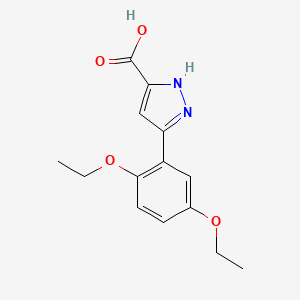
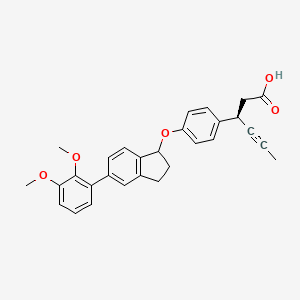
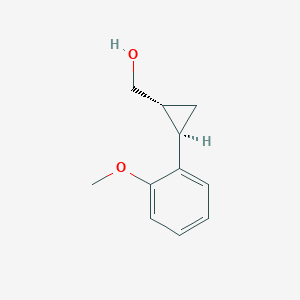

![(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate](/img/structure/B15280034.png)

![tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15280069.png)

